

# Spectroscopic Analysis of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (r)-(4-Benzylmorpholin-3-yl)methanol

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This technical guide provides an in-depth overview of the spectroscopic data for the chiral compound **(R)-(4-Benzylmorpholin-3-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible databases, this document presents a compilation of known data for the corresponding (S)-enantiomer and general spectroscopic characteristics of N-substituted morpholine derivatives. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(R)-(4-Benzylmorpholin-3-yl)methanol**, based on reported values for its (S)-enantiomer and related structures.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.20 - 7.40	m	Ar-H
4.05	d	N-CH <sub>2</sub> -Ph
3.80 - 3.95	m	Mor-H
3.55 - 3.70	m	Mor-H
3.40 - 3.50	m	CH <sub>2</sub> -OH
3.30	d	N-CH <sub>2</sub> -Ph
2.80 - 2.95	m	Mor-H
2.60 - 2.75	m	Mor-H
2.10 - 2.25	m	Mor-H

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
127.5	Ar-CH
70.0	Mor-CH <sub>2</sub> -O
65.0	CH <sub>2</sub> -OH
62.0	Mor-CH-CH <sub>2</sub> OH
60.5	N-CH <sub>2</sub> -Ph
54.0	Mor-CH <sub>2</sub> -N

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

## Experimental Protocols

The following provides a generalized experimental protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

### NMR Spectroscopy

A sample of **(R)-(4-Benzylmorpholin-3-yl)methanol** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>, or dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard ( $\delta$  = 0.00 ppm).

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.

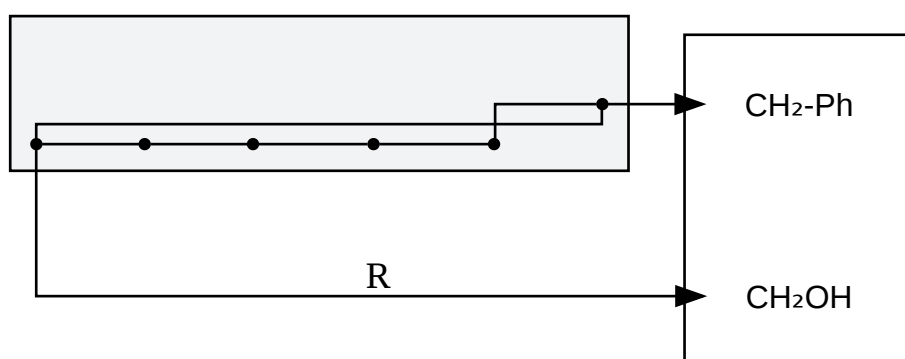
- <sup>1</sup>H NMR: Spectra are typically acquired with 16 to 32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- $^{13}\text{C}$  NMR: Spectra are typically acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A spectral width of 200-220 ppm is common. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Visualizations

### Chemical Structure

The following diagram illustrates the chemical structure of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

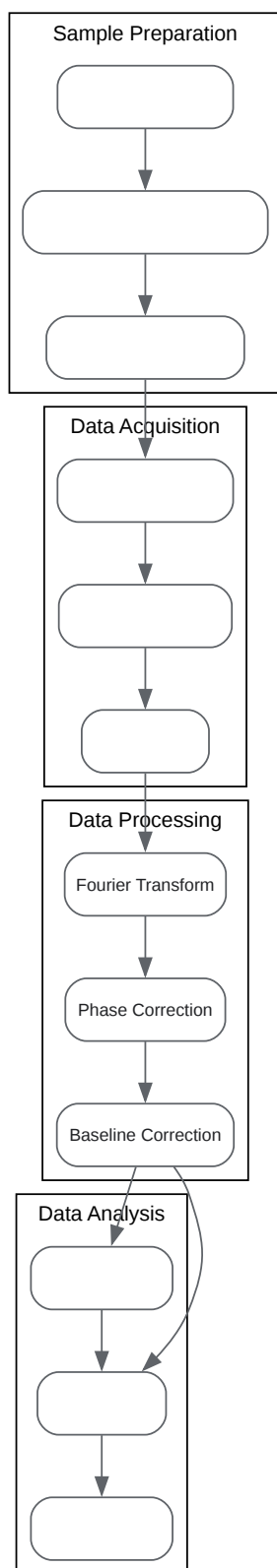


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Caption: Chemical structure of **(R)-(4-Benzylmorpholin-3-yl)methanol**.

### Experimental Workflow: NMR Spectroscopy

The logical workflow for obtaining and analyzing NMR data is depicted below.



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Caption: Workflow for NMR spectroscopic analysis.

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